3,4-Dibromo-Mal-PEG4-Amine
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Overview
Description
3,4-Dibromo-Mal-PEG4-Amine: is a site-specific amine polyethylene glycol (PEG) linker containing a dibromomaleimide group. This compound is known for its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to the presence of the amino group (NH2). The dibromomaleimide group allows for two points of substitution because of the two bromine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG4-Amine typically involves the reaction of a PEG linker with a dibromomaleimide group. The amino group (NH2) is introduced through a reaction with carboxylic acids, activated NHS esters, or carbonyl compounds. The dibromomaleimide group is incorporated to allow for two points of substitution .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG materialsThe final product is purified to achieve a high level of purity (≥95%) and is available in various quantities .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-Mal-PEG4-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where each bromine atom can be replaced by a thiol to form thioether bonds.
Amide Bond Formation: The amino group (NH2) can react with carboxylic acids in the presence of coupling agents like EDC and HATU to form stable amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Thiol-containing compounds are commonly used as reagents.
Amide Bond Formation: Carboxylic acids, EDC, and HATU are used under mild conditions to form amide bonds.
Major Products:
Thioether Bonds: Formed from substitution reactions with thiols.
Amide Bonds: Formed from reactions with carboxylic acids.
Scientific Research Applications
3,4-Dibromo-Mal-PEG4-Amine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a PEG linker in the synthesis of complex molecules.
- Facilitates the formation of stable bonds between different chemical entities .
Biology:
- Employed in the labeling of proteins and other biomolecules.
- Enhances the solubility of hydrophobic molecules in aqueous media .
Medicine:
- Utilized in the development of antibody-drug conjugates (ADCs).
- Plays a role in targeted drug delivery systems .
Industry:
- Used in the production of high-purity PEG materials.
- Serves as a key component in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-Mal-PEG4-Amine involves its ability to form stable covalent bonds with target molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiol-containing compounds. The amino group (NH2) can react with carboxylic acids to form stable amide bonds. These reactions facilitate the connection of biomolecules and enhance their solubility in aqueous media .
Comparison with Similar Compounds
3,4-Dibromo-Mal-PEG4-Acid: Contains a carboxylic acid group instead of an amine group.
3,4-Dibromo-Mal-PEG4-amide-DBCO: Contains a terminal DBCO group and is used for copper-free Click Chemistry reactions.
3,4-Dibromo-Mal-PEG4-Val-Cit-PAB-MMAE: Used in the creation of antibody-drug conjugates (ADCs) and contains a cathepsin-cleavable Val-Cit-PAB dipeptide.
Uniqueness: 3,4-Dibromo-Mal-PEG4-Amine is unique due to its dibromomaleimide group, which allows for two points of substitution, and its amino group, which can react with various carboxylic acids and carbonyl compounds. This versatility makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H22Br2N2O6 |
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Molecular Weight |
474.14 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione |
InChI |
InChI=1S/C14H22Br2N2O6/c15-11-12(16)14(20)18(13(11)19)2-4-22-6-8-24-10-9-23-7-5-21-3-1-17/h1-10,17H2 |
InChI Key |
JVMYDKGZGDOGJX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N |
Origin of Product |
United States |
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